molecular formula C12H11NO B165828 1-Methyl-4-vinylquinolin-2(1H)-one CAS No. 133363-53-8

1-Methyl-4-vinylquinolin-2(1H)-one

Cat. No.: B165828
CAS No.: 133363-53-8
M. Wt: 185.22 g/mol
InChI Key: QBCAYCIEDOTWBG-UHFFFAOYSA-N
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Description

1-Methyl-4-vinylquinolin-2(1H)-one is a quinolinone derivative characterized by a methyl group at the N-1 position and a vinyl substituent at the C-4 position of the quinolinone scaffold. Quinolinones are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties .

Properties

CAS No.

133363-53-8

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

4-ethenyl-1-methylquinolin-2-one

InChI

InChI=1S/C12H11NO/c1-3-9-8-12(14)13(2)11-7-5-4-6-10(9)11/h3-8H,1H2,2H3

InChI Key

QBCAYCIEDOTWBG-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=CC1=O)C=C

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C=C

Synonyms

2(1H)-Quinolinone,4-ethenyl-1-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolinone derivatives exhibit varied pharmacological and physicochemical properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of 1-Methyl-4-vinylquinolin-2(1H)-one with structurally related compounds:

Substituent Position and Electronic Effects

  • Its molecular weight (235.28 g/mol) and formula (C16H13NO) reflect increased lipophilicity compared to the vinyl analog .
  • However, steric bulk may reduce binding affinity compared to the smaller methyl group in the target compound .
  • 3-[(2-Aminopyrimidin-5-yl)carbonyl]-4-hydroxy-1-methylquinolin-2(1H)-one: The C-3 substituent (aminopyrimidinyl carbonyl) and C-4 hydroxyl group confer hydrogen-bonding capacity, contributing to antimicrobial activity (MIC values: 8–32 µg/mL against S. aureus and E. coli) .

Physicochemical Properties

  • Solubility: Hydroxy-substituted analogs (e.g., 4-hydroxy-1-methylquinolin-2(1H)-one) exhibit higher aqueous solubility due to hydrogen bonding, whereas alkyl or aryl substituents (e.g., nonyl in 1-Methyl-2-nonylquinolin-4(1H)-one) increase logP values .
  • Thermal Stability: Melting points vary widely; for example, 3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methylquinolin-2(1H)-one has a melting point of 289–290°C, attributed to strong intermolecular hydrogen bonding .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
This compound 1-Me, 4-Vinyl C12H11NO* 185.22* Reactivity for functionalization -
1-Methyl-4-phenylquinolin-2(1H)-one 1-Me, 4-Ph C16H13NO 235.28 Enhanced lipophilicity
1-Butyl-4-methylquinolin-2(1H)-one 1-Bu, 4-Me C14H17NO 215.29 High logP, potential CNS activity
3-[(2-Aminopyrimidin-5-yl)carbonyl]-4-hydroxy-1-methylquinolin-2(1H)-one 1-Me, 4-OH, 3-CONH-pyrimidine C15H12N4O3 296.28 Antimicrobial (MIC: 8–32 µg/mL)
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one 1-Cyclopropyl, 7-Cl, 6-F C13H12ClFNO 267.70 Antimalarial candidate

*Inferred data; direct evidence unavailable.

Research Findings and Implications

  • Synthetic Flexibility: The vinyl group in this compound enables post-synthetic modifications (e.g., hydrogenation or polymerization), a feature absent in saturated or aryl-substituted analogs .
  • Structure-Activity Relationship (SAR) : Antimicrobial potency correlates with substituent polarity and hydrogen-bonding capacity. For instance, hydroxy and carbonyl groups improve target binding, while alkyl chains enhance membrane penetration .
  • Thermodynamic Stability: Crystallographic studies of analogs (e.g., 5,7-difluoro-3-heptyl-2-methylquinolin-4(1H)-one) reveal that fluorine substituents increase stability via C-F···H interactions, a property exploitable in drug design .

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